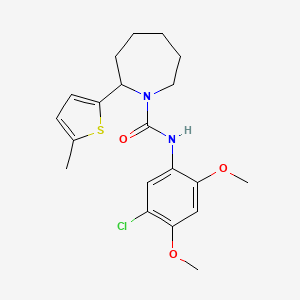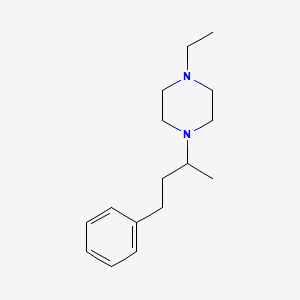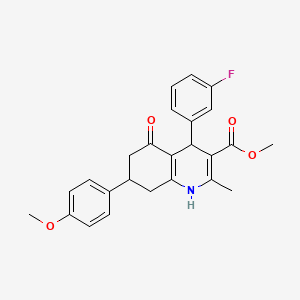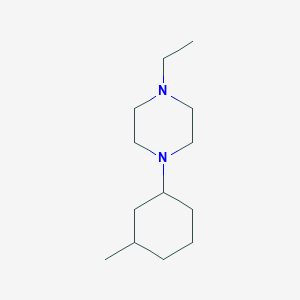![molecular formula C18H24N4O2 B5089847 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as CPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD) precursors. NAD is a crucial coenzyme that plays a vital role in many cellular processes, including energy metabolism, DNA repair, and gene expression.
科学的研究の応用
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells by targeting the NAD biosynthesis pathway. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been found to have neuroprotective effects by increasing NAD levels in the brain and reducing oxidative stress. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
作用機序
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step in the NAD biosynthesis pathway. By inhibiting NAMPT, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide reduces the intracellular levels of NAD, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR signaling. This results in the inhibition of cancer cell growth and the activation of autophagy, a process that helps to maintain cellular homeostasis.
Biochemical and Physiological Effects
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide inhibits cell growth, induces apoptosis, and reduces tumor size. In the brain, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide increases NAD levels, reduces oxidative stress, and improves cognitive function. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide improves insulin sensitivity and glucose tolerance, reduces inflammation, and increases energy expenditure.
実験室実験の利点と制限
One of the main advantages of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high potency and selectivity as an NAMPT inhibitor. This makes it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. However, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors for cancer therapy. Another area of research is the investigation of the role of NAD in aging and age-related diseases, such as Alzheimer's disease. Additionally, the potential use of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide as a neuroprotective agent in traumatic brain injury and stroke is another area of interest. Finally, the development of novel delivery methods for 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability for therapeutic applications.
Conclusion
In conclusion, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent NAMPT inhibitor, leading to the inhibition of cancer cell growth, the activation of autophagy, and the improvement of metabolic health. While 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. Future research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide could lead to the development of novel therapeutics for a range of diseases.
合成法
The synthesis of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves the condensation of 6-bromo-nicotinamide with 3-propyl-5-isoxazolecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then cyclized with cyclopentylamine to yield 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. The overall yield of this process is around 30%.
特性
IUPAC Name |
6-(cyclopentylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-5-15-10-16(24-22-15)12-20-18(23)13-8-9-17(19-11-13)21-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMXHLQDLWLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)

![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)
![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)



![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)

